molecular formula C9H19N3O2 B169218 Tert-butyl piperazin-1-ylcarbamate CAS No. 147081-80-9

Tert-butyl piperazin-1-ylcarbamate

Cat. No. B169218
M. Wt: 201.27 g/mol
InChI Key: MHKPBRDUFKYAGW-UHFFFAOYSA-N
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Patent
US06291464B1

Procedure details

To a solution of N-(4-benzyloxycarbonyl-1-piperazinyl)-tert-butoxycarboxamide (28 g) in methanol (250 ml) was added 10% palladium on carbon (5 g), and the mixture was stirred at ambient temperature under 3 atm of hydrogen for 1 hour. Palladium on carbon was filtered off and the filtrate was concentrated to give N-(1-piperazinyl)-tert-butoxycarboxamide (17.6 g).
Name
N-(4-benzyloxycarbonyl-1-piperazinyl)-tert-butoxycarboxamide
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][N:14]([NH:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1.[H][H]>CO.[Pd]>[N:14]1([NH:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:13][CH2:12][NH:11][CH2:16][CH2:15]1

Inputs

Step One
Name
N-(4-benzyloxycarbonyl-1-piperazinyl)-tert-butoxycarboxamide
Quantity
28 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCN(CC1)NC(=O)OC(C)(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Palladium on carbon was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: CALCULATEDPERCENTYIELD 104.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.